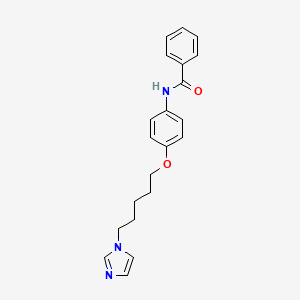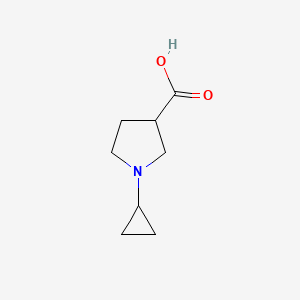![molecular formula C21H25BrN2O4S B12942379 Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate is a complex organic compound that belongs to the class of spirocyclic oxindoles These compounds are characterized by their unique three-dimensional structures, which include a spiro-connected indoline and thiazolidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate typically involves multiple steps. One common approach is the condensation of an indoline derivative with a thiazolidine precursor under controlled conditions. The reaction often requires the use of a base such as piperidine and solvents like ethanol, followed by refluxing to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen atoms like bromine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the bromine atom.
Applications De Recherche Scientifique
Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity
Mécanisme D'action
The mechanism of action for Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indoline-3,2’-pyridine] derivatives: These compounds share a similar spirocyclic structure but differ in the heterocyclic ring attached to the indoline.
Spiro[chromeno[4,3-b]chromene-7,3’-indolines]: These compounds have a spiro-connected chromene ring instead of a thiazolidine ring.
Uniqueness
Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate is unique due to its specific combination of functional groups and its spirocyclic structure.
Propriétés
Formule moléculaire |
C21H25BrN2O4S |
|---|---|
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
ethyl (2S,4R)-5'-bromo-3-(cyclohexanecarbonyl)-1'-methyl-2'-oxospiro[1,3-thiazolidine-2,3'-indole]-4-carboxylate |
InChI |
InChI=1S/C21H25BrN2O4S/c1-3-28-19(26)17-12-29-21(24(17)18(25)13-7-5-4-6-8-13)15-11-14(22)9-10-16(15)23(2)20(21)27/h9-11,13,17H,3-8,12H2,1-2H3/t17-,21-/m0/s1 |
Clé InChI |
WFYPZXQUWSTUMQ-UWJYYQICSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CS[C@@]2(N1C(=O)C3CCCCC3)C4=C(C=CC(=C4)Br)N(C2=O)C |
SMILES canonique |
CCOC(=O)C1CSC2(N1C(=O)C3CCCCC3)C4=C(C=CC(=C4)Br)N(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


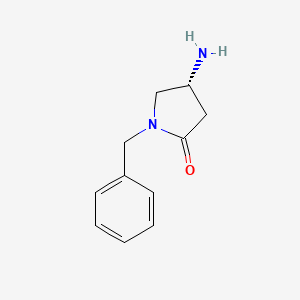



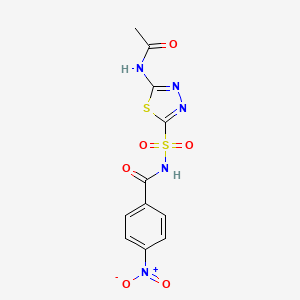
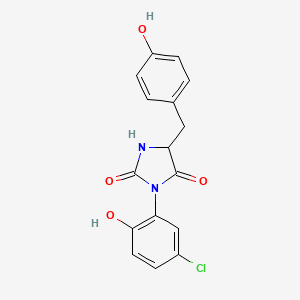

![2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12942334.png)
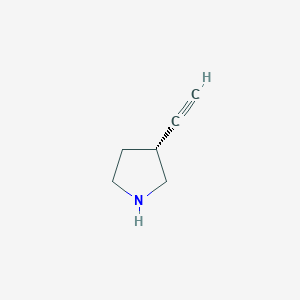
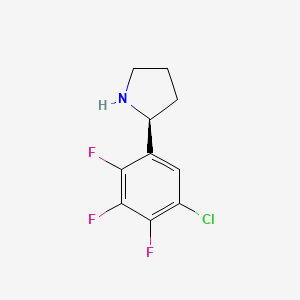
![8-[(3-Aminopropyl)amino]adenosine](/img/structure/B12942366.png)

